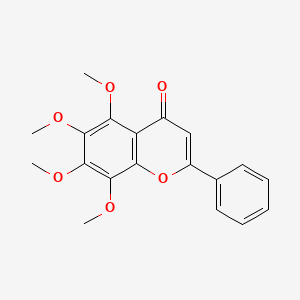

5,6,7,8-Tetramethoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

3162-43-4 |

|---|---|

Molecular Formula |

C19H18O6 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

5,6,7,8-tetramethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-15-14-12(20)10-13(11-8-6-5-7-9-11)25-16(14)18(23-3)19(24-4)17(15)22-2/h5-10H,1-4H3 |

InChI Key |

HLBQIAYRCJIRCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

5,6,7,8-Tetramethoxyflavone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetramethoxyflavone is a polymethoxyflavone (PMF) that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known natural sources of this compound and outlines the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented natural source is:

-

Lindera lucida : This species of flowering plant in the family Lauraceae has been reported to contain this compound[1].

While not yet definitively reported, the genus Citrus is a rich and well-established source of a wide array of polymethoxyflavones (PMFs)[2][3][4][5]. The peels of citrus fruits, in particular, are known to accumulate a high concentration of various PMFs, including numerous tetramethoxyflavone isomers[4][6][7]. Although the presence of this compound has not been explicitly confirmed in commonly studied Citrus species, the established biosynthetic pathways for PMFs in these plants suggest that it may be present as a minor constituent. Therefore, Citrus peels remain a promising potential source for the exploration and isolation of this compound.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of polymethoxyflavones from plant materials.

General Extraction of Polymethoxyflavones from Plant Material

Objective: To obtain a crude extract enriched with polymethoxyflavones from dried plant material (e.g., peels of Citrus species or aerial parts of Lindera lucida).

Materials:

-

Dried and powdered plant material

-

n-hexane

-

Methanol

-

Chloroform

-

Ethyl acetate

-

n-butanol

-

Distilled water

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Separatory funnel

Procedure:

-

Initial Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. This can be performed using a Soxhlet apparatus or by maceration with agitation for an extended period.

-

Defatting: The plant residue from the initial extraction is then air-dried and subsequently extracted with a more polar solvent, typically methanol or ethanol, to extract the flavonoids.

-

Solvent Partitioning: The resulting methanol or ethanol extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then suspended in distilled water and partitioned sequentially with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. The polymethoxyflavones, being relatively non-polar, are expected to be concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification of this compound

Objective: To isolate pure this compound from the enriched crude extract.

Materials:

-

Crude extract enriched in polymethoxyflavones

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

C18 reversed-phase silica gel (for reversed-phase chromatography)

Procedure:

-

Column Chromatography (Normal Phase):

-

The chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., a gradient from 100% n-hexane to 100% ethyl acetate).

-

Fractions are collected and monitored by TLC. Spots corresponding to flavonoids are visualized under UV light (254 nm and 366 nm).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Further Purification (Optional):

-

Fractions that are enriched in the target compound but still contain impurities may require further purification. This can be achieved by:

-

Repeated Column Chromatography: Using a different solvent system to improve separation.

-

Preparative TLC: For the separation of small quantities of the compound.

-

Preparative HPLC: On either a normal-phase or reversed-phase column for high-resolution separation and to obtain a highly pure compound.

-

-

Data Presentation

Spectroscopic Data for Characterization

| Technique | Observed Data |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 342.1103 (calculated for C19H18O6) |

| ¹H NMR | Expected signals for four methoxy groups and aromatic protons on the A and B rings. |

| ¹³C NMR | Expected signals for 19 carbons, including four methoxy carbons, carbonyl carbon, and aromatic carbons. |

Visualization of the Isolation Workflow

The general workflow for the isolation of this compound from a plant source can be visualized as follows:

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation procedures for this compound. While Lindera lucida is a confirmed source, the vast diversity of polymethoxyflavones in Citrus species suggests they are a promising and readily available source for further investigation. The outlined experimental protocols offer a robust framework for researchers to isolate this and other related polymethoxyflavones for further study into their potential therapeutic applications. Future research should focus on the targeted isolation of this compound from these sources to fully characterize its biological activity profile.

References

- 1. Efficient and scalable method in isolation of polymethoxyflavones from orange peel extract by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three polymethoxyflavones from the peel of Citrus reticulata “Chachi” inhibits oxidized low-density lipoprotein-induced macrophage-derived foam cell formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of 5,6,7,8-Tetramethoxyflavone: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6,7,8-tetramethoxyflavone, a polymethoxyflavone (PMF) with significant biological potential. The document details its isolation from natural plant sources, primarily citrus species, and explores potential semi-synthetic routes from readily available plant-derived precursors. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Isolation from Plant Extracts

This compound and its hydroxylated analogues are predominantly found in the peels of various citrus fruits. The isolation process typically involves solvent extraction followed by chromatographic purification.

Plant Sources

Polymethoxyflavones, including this compound, are characteristic secondary metabolites of the Citrus genus.[1][2] Key plant sources include:

-

Sweet Orange (Citrus sinensis) : The peels are a rich source of various PMFs.[3][4]

-

Mandarin Orange (Citrus reticulata) : This species is another significant source of tetramethoxyflavones.[5]

-

Euryops arabicus : This plant has also been identified as a source of related methoxylated flavonoids.[6]

-

Vernonia saligna : A highly oxygenated flavone, 8,3'-dihydroxy-5,6,7,4'-tetramethoxyflavone, has been isolated from this plant, indicating the potential for related structures.[7]

Experimental Protocol: Extraction and Chromatographic Separation

The following protocol is a generalized procedure based on established methods for the isolation of PMFs from citrus peels.[1][2][3]

1.2.1. Extraction

-

Preparation of Plant Material : Air-dry fresh citrus peels (e.g., Citrus sinensis or Citrus reticulata) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried peels into a fine powder.

-

Solvent Extraction :

-

Non-polar solvent extraction : Macerate or soxhlet extract the dried peel powder with a non-polar solvent such as hexane or petroleum ether to remove oils and lipids. This step also extracts the less polar PMFs.

-

Polar solvent extraction : Subsequently, extract the defatted plant material with a more polar solvent like methanol or ethanol to isolate a broader range of flavonoids.

-

-

Concentration : Evaporate the solvent from the extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

1.2.2. Chromatographic Purification

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

-

Flash Chromatography :

-

Stationary Phase : Silica gel (60-200 mesh).

-

Mobile Phase : A gradient solvent system of increasing polarity, commonly starting with n-hexane and gradually increasing the proportion of ethyl acetate or acetone.

-

Procedure : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the prepared silica gel column. Elute the column with the gradient solvent system, collecting fractions. Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize under UV light (254 nm and 366 nm).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Procedure : Pool the fractions from flash chromatography containing the target compound (as identified by TLC or analytical HPLC). Concentrate the pooled fractions and dissolve the residue in the mobile phase. Inject the sample into the prep-HPLC system and collect the peak corresponding to this compound.

-

-

Supercritical Fluid Chromatography (SFC) : SFC is an efficient and scalable alternative for the purification of PMFs.[3]

-

Mobile Phase : Supercritical carbon dioxide as the main solvent, with a co-solvent such as methanol.

-

Quantitative Data

Quantitative yields of this compound from plant extracts are not widely reported and can vary significantly based on the plant source, geographical location, harvest time, and the extraction and purification methods employed. However, the overall yield of crude PMFs from dried citrus peels can be in the range of 0.5-1.0%. The purity of the isolated compound should be assessed by analytical HPLC and confirmed by spectroscopic methods.

| Parameter | Value/Range | Source(s) |

| Crude PMF Yield | 0.5 - 1.0% (from dried peels) | General literature |

| Purity after Chromatography | >95% (as determined by HPLC) | [3] |

Spectroscopic Data

The structure of the isolated this compound must be confirmed by spectroscopic analysis.

-

¹H-NMR (Proton Nuclear Magnetic Resonance) : The ¹H-NMR spectrum provides information on the proton environment in the molecule. For a related compound, 6,7,8,4'-tetramethoxyflavone, the following chemical shifts (δ) in CDCl₃ have been reported: 3.89 (3H, s, OCH₃-4'), 3.92 (3H, s, OCH₃-7), 3.99 (3H, s, OCH₃-6), 3.99 (3H, s, OCH₃-8).[8]

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) : Provides information on the carbon skeleton.

-

MS (Mass Spectrometry) : Determines the molecular weight and fragmentation pattern of the compound. The molecular formula for this compound is C₁₉H₁₈O₆, with a molecular weight of 342.34 g/mol .[6]

Semi-synthesis from Plant-Derived Precursors

An alternative to direct isolation is the semi-synthesis of this compound from more abundant, naturally occurring flavonoids.

Potential Precursors

-

Baicalein (5,6,7-trihydroxyflavone) : Isolated from the roots of Scutellaria baicalensis.[] Complete methylation of the hydroxyl groups would yield 5,6,7-trimethoxyflavone, a close analogue.

-

Wogonin (5,7-dihydroxy-8-methoxyflavone) : Also found in Scutellaria species.[10] Methylation of the remaining hydroxyl groups is a potential route.

Synthetic Strategy: Methylation

The key transformation in the semi-synthesis is the methylation of the hydroxyl groups of a suitable precursor.

2.2.1. Experimental Protocol: General Methylation Procedure

-

Reactants : Dissolve the precursor flavonoid (e.g., a trihydroxyflavone) in a suitable dry solvent such as acetone or N,N-dimethylformamide (DMF).

-

Base : Add an excess of a weak base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.

-

Methylating Agent : Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise to the reaction mixture.

-

Reaction Conditions : Heat the mixture to reflux for several hours to overnight, monitoring the reaction progress by TLC.

-

Work-up : After the reaction is complete, filter off the base and evaporate the solvent. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the resulting methylated flavone by column chromatography on silica gel.

Note: The selective methylation of specific hydroxyl groups can be challenging and may require the use of protecting groups.

Visualizations

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound from citrus peels.

Logical Relationship for Semi-Synthesis

Caption: Conceptual pathway for the semi-synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient and scalable method in isolation of polymethoxyflavones from orange peel extract by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C19H18O6 | CID 122876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. doi.nrct.go.th [doi.nrct.go.th]

- 10. Journal articles: 'Wogonin' – Grafiati [grafiati.com]

The Multifaceted Biological Activities of 5,6,7,8-Tetramethoxyflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetramethoxyflavone, a member of the polymethoxyflavone (PMF) family of natural compounds, has garnered significant scientific interest due to its diverse and potent biological activities. PMFs, characterized by the presence of multiple methoxy groups on the flavonoid backbone, are predominantly found in citrus fruits.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound and its closely related derivatives. We delve into its anticancer, anti-inflammatory, and enzyme-inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development endeavors.

Introduction

Polymethoxyflavones (PMFs) are a unique subclass of flavonoids distinguished by their methoxylated structures, which contribute to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.[2] These compounds, abundant in the peels of citrus fruits, have demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[1][2] this compound, along with its various isomers and hydroxylated forms, stands out as a promising candidate for therapeutic development. This document aims to consolidate the existing research on its biological activities, providing a detailed resource for the scientific community.

Anticancer Activity

Various studies have highlighted the potential of tetramethoxyflavone derivatives as anticancer agents, demonstrating effects on cell viability, cell cycle progression, and apoptosis in different cancer cell lines.

Cytotoxicity and Cell Viability

Hydroxylated polymethoxyflavones have shown potent inhibitory effects on the growth of human colon cancer cells (HCT116 and HT29).[3] For instance, 5-hydroxy-6,7,8,4'-tetramethoxyflavone was found to be a more potent inhibitor of colon cancer cell growth compared to its permethoxylated counterpart, tangeretin.[3] This suggests that the presence of a hydroxyl group at the 5-position significantly enhances the anticancer activity.[3]

In glioblastoma (GBM) cell lines U87MG and T98G, 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) has been shown to reduce cell viability.[4][5]

Cell Cycle Arrest and Apoptosis

Flow cytometry analysis has revealed that 5-hydroxy PMFs can induce cell cycle arrest and apoptosis in cancer cells.[3] Specifically, 5-hydroxy-6,7,8,4'-tetramethoxyflavone was observed to increase the sub-G0/G1 cell population in colon cancer cells, indicative of apoptosis.[3] This apoptotic effect was associated with the modulation of key signaling proteins such as p21, CDK-2, CDK-4, phospho-Rb, Mcl-1, and caspases 3 and 8.[3] In GBM cells, TMF treatment resulted in G0/G1 cell cycle arrest.[4][5]

Table 1: Anticancer Activities of Tetramethoxyflavone Derivatives

| Compound | Cancer Cell Line | Activity | Quantitative Data | Reference |

| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | HCT116, HT29 (Colon) | Increased sub-G0/G1 population (apoptosis) | Not specified | [3] |

| 5-hydroxy-3',4',6,7-tetramethoxyflavone | U87MG, T98G (Glioblastoma) | Reduced cell viability, G0/G1 cell cycle arrest | Not specified | [4][5] |

| 5,7,3',4'-Tetramethoxyflavone | B16/F10 (Melanoma) | Cytotoxic | 20 µM | [6] |

| 5,8-Dihydroxy-3',4',6,7-tetramethoxyflavone | Breast Carcinoma | Selective cytotoxic effects | Not specified | [7] |

Anti-inflammatory Activity

Tetramethoxyflavones have demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone, isolated from Artemisia absinthium, has been shown to exert anti-inflammatory effects by suppressing the expression of proinflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[8] Similarly, 5,7,3',4'-tetramethoxyflavone inhibits LPS-induced nitric oxide release in primary mouse peritoneal macrophages.[6] In a rat model of osteoarthritis, this compound was also found to decrease the synovial fluid levels of PGE2, IL-1β, and TNF-α.[6]

Modulation of Signaling Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[8][9] 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone was found to inhibit the activation of NF-κB induced by LPS.[8] Furthermore, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to suppress TPA-induced activation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt, which are upstream of NF-κB.[9]

Table 2: Anti-inflammatory Activities of Tetramethoxyflavone Derivatives

| Compound | Model | Effect | Quantitative Data | Reference |

| 5,6,3',5'-tetramethoxy-7,4'-hydroxyflavone | LPS-stimulated RAW 264.7 cells | Reduced production of PGE2 and NO | Not specified | [8] |

| 5,7,3',4'-Tetramethoxyflavone | LPS-stimulated primary mouse peritoneal macrophages | Inhibition of NO release | 0.03-30 µM | [6] |

| 5,7,3',4'-Tetramethoxyflavone | Rat model of osteoarthritis | Decreased synovial fluid levels of PGE2, IL-1β, and TNF-α | 100 mg/kg in vivo | [6] |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | TPA-induced mouse skin inflammation | Inhibition of iNOS and COX-2 expression | Not specified | [9] |

Inhibition of Cytochrome P450 Enzymes

Several tetramethoxyflavone derivatives have been identified as potent inhibitors of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs and xenobiotics.

A study on hydroxylated tetramethoxyflavones demonstrated significant inhibitory effects on various CYP isoforms.[1] Specifically, 7,8-dihydroxy-3',4',5,6-tetramethoxyflavone (7,8-TMF) displayed strong inhibition of CYP1A2, CYP2C9, and CYP2C19.[1]

Table 3: Inhibitory Activity of Tetramethoxyflavone Derivatives on Cytochrome P450 Enzymes

| Compound | CYP Isoform | IC50 Value (µM) | Reference |

| 7,8-dihydroxy-3',4',5,6-tetramethoxyflavone (7,8-TMF) | CYP1A2 | 0.79 ± 0.12 | [1] |

| CYP2C9 | 1.49 ± 0.16 | [1] | |

| CYP2C19 | 1.85 ± 0.14 | [1] | |

| 4',5-dihydroxy-3',6,7,8-tetramethoxyflavone (8-methoxycirsilineol) | CYP1A2 | 2.41 | [1] |

| CYP3A4 | 1.71 | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activities of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays

-

Trypan Blue Exclusion Assay: Used to determine the number of viable cells. Cells are mixed with trypan blue dye, and since viable cells with intact membranes exclude the dye, they are not stained. The number of unstained (viable) and stained (non-viable) cells is then counted using a hemocytometer.[4]

-

Crystal Violet Staining: A method to assess cell viability by staining the DNA of adherent cells. After treatment, cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.[4][5]

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is proportional to the number of living cells.

Cell Cycle Analysis

-

Flow Cytometry: Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of individual cells is then measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An increase in the sub-G0/G1 peak is indicative of apoptosis.[3][4]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration is determined using methods like the Bradford or BCA assay.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric), which is then captured. This method is used to analyze the expression levels of proteins involved in cell cycle regulation and apoptosis, such as p21, CDK-2, CDK-4, and caspases.[3]

In Vitro Scratch Wound Assay

This assay is used to assess cell migration.

-

A "scratch" or cell-free area is created in a confluent monolayer of cells.

-

The ability of the cells to migrate and close the wound is monitored and photographed at different time points.

-

The rate of wound closure is quantified to determine the effect of the test compound on cell migration.[4][5]

Cytochrome P450 Inhibition Assay

-

Microsomal Incubation: Human liver microsomes, which are rich in CYP enzymes, are incubated with a specific CYP substrate and the test compound (tetramethoxyflavone derivative) at various concentrations.

-

Metabolite Quantification: The formation of the metabolite of the specific substrate is measured using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[1]

Signaling Pathway Visualizations

The biological activities of this compound and its derivatives are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Caption: Anticancer mechanism of 5-hydroxy-tetramethoxyflavone derivatives.

Caption: Anti-inflammatory signaling pathway modulated by tetramethoxyflavones.

Caption: General experimental workflow for in vitro anticancer activity assessment.

Conclusion and Future Directions

This compound and its hydroxylated derivatives have demonstrated significant potential as therapeutic agents, exhibiting a range of biological activities including anticancer, anti-inflammatory, and enzyme-inhibitory effects. The data presented in this guide highlight the importance of the substitution pattern on the flavonoid backbone, with hydroxylated forms often showing enhanced activity.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A more systematic investigation into how the number and position of methoxy and hydroxyl groups influence biological activity is needed to design more potent and selective compounds.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro data is promising, further in vivo studies are crucial to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in animal models of disease.

-

Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these flavonoids will be essential for their rational development as drugs.

-

Combination Therapies: Investigating the synergistic effects of tetramethoxyflavones with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies. An antagonistic effect with radiotherapy has been observed for 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cells, indicating that careful evaluation is needed when considering combination therapies.[4][5]

References

- 1. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 5,6,7,8-Tetramethoxyflavone and Related Polymethoxyflavones in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer mechanisms of 5,6,7,8-tetramethoxyflavone is limited in the available scientific literature. This guide provides an in-depth analysis of the mechanisms of action of structurally similar polymethoxyflavones (PMFs), particularly hydroxylated tetramethoxyflavones, which serve as close surrogates. The principles and pathways described are highly likely to be relevant but require direct experimental validation for this compound itself.

Executive Summary

Polymethoxyflavones (PMFs), a class of flavonoids rich in citrus peels, have garnered significant attention for their potent anti-cancer activities. These compounds modulate a multitude of cellular processes that are critical for cancer cell survival, proliferation, and metastasis. This technical guide synthesizes the current understanding of how tetramethoxyflavone derivatives exert their effects, focusing on the core mechanisms of apoptosis induction, cell cycle arrest, and inhibition of cell migration. We provide a compilation of quantitative data from studies on closely related analogs, detailed experimental protocols for key assays, and visual diagrams of critical signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action in Cancer Cells

The anticancer effects of tetramethoxyflavones are multi-faceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Several studies on hydroxylated tetramethoxyflavones demonstrate a potent ability to induce apoptosis. For instance, 5-hydroxy-6,7,8,4'-tetramethoxyflavone has been shown to increase the sub-G0/G1 cell population in human colon cancer cells (HCT116 and HT29), which is a hallmark of apoptotic cell death.[1] This process is intrinsically linked to the activation of key executioner proteins.

The apoptotic cascade initiated by these PMFs involves:

-

Caspase Activation: Activation of initiator caspase-8 and executioner caspase-3.[1]

-

PARP Cleavage: Subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, by activated caspase-3.[1][2]

-

Modulation of Apoptotic Regulators: The induction of apoptosis is dependent on the tumor suppressor protein p53 and the pro-apoptotic protein Bax.[2] In p53 or Bax deficient cells, the pro-apoptotic effects are significantly diminished.[2]

Cell Cycle Arrest

A primary mechanism for inhibiting cancer cell proliferation is the induction of cell cycle arrest. Treatment with 5-hydroxy-3',4',6,7-tetramethoxyflavone (TMF) on glioblastoma (GBM) cell lines U87MG and T98G resulted in a significant arrest at the G0/G1 phase of the cell cycle.[3][4] This prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This G0/G1 arrest is often dependent on the p53 and p21 signaling pathways.[2] Studies on colon cancer cells showed that the ability of PMFs to increase the G0/G1 population was nullified in cells lacking p53 or the cyclin-dependent kinase inhibitor p21.[2]

Inhibition of Cell Migration

The metastatic potential of cancer cells is reliant on their ability to migrate. In vitro scratch wound assays performed on U87MG and T98G glioblastoma cells demonstrated that 5-hydroxy-3',4',6,7-tetramethoxyflavone significantly reduces cell migratory capacity.[3][4] This suggests a potential role for tetramethoxyflavones in inhibiting cancer metastasis.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on hydroxylated tetramethoxyflavone analogs.

Table 1: Effect of 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) on Glioblastoma Cell Viability and Migration

| Cell Line | Assay | Parameter | Concentration | Result | Reference |

| U87MG | Cell Viability | IC50 | - | ~25 µM | [3] |

| T98G | Cell Viability | IC50 | - | ~40 µM | [3] |

| U87MG | Migration | % Migration Rate | IC50/2 | Reduced | [3] |

| U87MG | Migration | % Migration Rate | IC50 | Significantly Reduced | [3] |

| T98G | Migration | % Migration Rate | IC50/2 | Reduced | [3] |

| T98G | Migration | % Migration Rate | IC50 | Significantly Reduced | [3] |

Table 2: Effect of 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) on Glioblastoma Cell Cycle Distribution

| Cell Line | Treatment Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| U87MG | Control | 55.6% | 29.8% | 14.6% | [3] |

| U87MG | IC50/2 | 62.1% | 25.4% | 12.5% | [3] |

| U87MG | IC50 | 70.3% | 19.8% | 9.9% | [3] |

| U87MG | 2x IC50 | 75.2% | 15.1% | 9.7% | [3] |

| T98G | Control | 60.2% | 25.1% | 14.7% | [3] |

| T98G | IC50/2 | 68.4% | 19.5% | 12.1% | [3] |

| T98G | IC50 | 74.5% | 15.3% | 10.2% | [3] |

| T98G | 2x IC50 | 80.1% | 10.7% | 9.2% | [3] |

Visualizations: Pathways and Workflows

Signaling Pathways and Logical Relationships

The anti-cancer activity of PMFs is underpinned by their interaction with key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these relationships.

Caption: Logical flow of TMF analog-induced anti-cancer effects.

Caption: General inhibition of the PI3K/Akt pathway by PMFs.

Experimental Workflow

The following diagram illustrates a standard workflow for Western Blotting, a technique used to measure the levels of specific proteins involved in the aforementioned pathways.

Caption: Standard experimental workflow for Western Blotting.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the studies of tetramethoxyflavone analogs.

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.[5][6]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere to allow for the formation of formazan crystals by live cells.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[5][7]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[8][9]

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the test compound for a specified duration.

-

Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge at ~300 x g for 5 minutes.

-

Fixation: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.[9] Incubate on ice for at least 30 minutes.[8]

-

Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g, as fixed cells are more buoyant) for 5 minutes, discard the ethanol, and wash twice with PBS.[9]

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) at 50 µg/mL and RNase A (to degrade RNA and prevent its staining) at 100 µg/mL.[8][9]

-

Incubation: Incubate at room temperature for 5-10 minutes, protected from light.[9]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[8] Use software to model the resulting DNA histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate.[10][11][12][13][14]

-

Sample Preparation: Treat cells as required, then wash with cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[14]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[14]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[14]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein.

In Vitro Scratch Wound Assay

This assay models cell migration in two dimensions.[15][16]

-

Cell Seeding: Seed cells in a culture plate (e.g., a 6-well or 24-well plate) and grow them to form a fully confluent monolayer.[16]

-

Creating the Scratch: Using a sterile pipette tip (e.g., a p200 tip), make a straight scratch through the center of the monolayer to create a cell-free gap or "wound".[15][17]

-

Washing: Gently wash the plate twice with PBS to remove any dislodged cells and debris.[17]

-

Incubation: Replace the PBS with fresh culture medium (often with reduced serum to minimize cell proliferation).[16] Place the plate in a live-cell imaging system or a standard incubator.

-

Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals thereafter (e.g., every 4, 6, or 12 hours) until the wound has closed in the control wells.[15]

-

Analysis: Quantify the rate of cell migration by measuring the change in the width or area of the cell-free gap over time using image analysis software (e.g., ImageJ).[17]

Conclusion and Future Directions

The available evidence from structurally related analogs strongly suggests that this compound is a promising candidate for anti-cancer drug development. Its putative mechanisms of action—inducing p53-dependent apoptosis, causing G1 cell cycle arrest, and inhibiting cell migration—target fundamental processes of tumorigenesis and metastasis. However, it is imperative that future research focuses on direct experimental validation of these effects for this compound itself. Further studies should also aim to elucidate its specific molecular targets, evaluate its efficacy in in vivo models, and explore its potential in combination therapies to fully characterize its therapeutic potential.

References

- 1. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The p53-, Bax- and p21-dependent inhibition of colon cancer cell growth by 5-hydroxy polymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. clyte.tech [clyte.tech]

- 16. moodle2.units.it [moodle2.units.it]

- 17. In Vitro Scratch Wound Healing Assay [bio-protocol.org]

A Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetramethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetramethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, a diverse group of natural compounds renowned for their broad spectrum of biological activities. PMFs, characterized by the presence of multiple methoxy groups on the flavonoid backbone, have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific substitution pattern of methoxy groups on the flavone core profoundly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and related isomers, details relevant experimental methodologies, and explores its potential interactions with cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data specifically for this compound is limited in publicly available literature, data for closely related isomers and computed values provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Computed) | 4'-Hydroxy-5,6,7,8-tetramethoxyflavone (Experimental) | 5-Hydroxy-3',4',7,8-tetramethoxyflavone (Experimental) |

| Molecular Formula | C₁₉H₁₈O₆[1] | C₁₉H₁₈O₇ | C₁₉H₁₈O₇[2] |

| Molecular Weight | 342.3 g/mol [1] | 358.34 g/mol | 358.3 g/mol [2] |

| Melting Point | Not Available | 196-198 °C | 210 - 212 °C[2] |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Generally low in water, soluble in organic solvents like DMSO and methanol.[3] | Not Available | Not Available |

| logP (Octanol-Water Partition Coefficient) | 3.1 (Computed by XLogP3)[1] | Not Available | 3.3 (Computed by XLogP3)[2] |

Note: The data for 4'-Hydroxy-5,6,7,8-tetramethoxyflavone and 5-Hydroxy-3',4',7,8-tetramethoxyflavone are presented for comparative purposes due to the lack of extensive experimental data for this compound.

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of the flavonoid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Equilibrium: An excess amount of the flavonoid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the flavonoid in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall bioavailability.[4][5]

Methodology: Shake-Flask Method (OECD Guideline 107) [6]

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4, to mimic physiological conditions) are pre-saturated with each other by vigorous shaking for 24 hours, followed by separation.[7]

-

Partitioning: A known amount of the flavonoid is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken gently for a set period to allow for partitioning of the compound between the two immiscible liquids.[7]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the flavonoid in both the n-octanol and the aqueous phase is determined using an appropriate analytical method like HPLC.[7]

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: logP = log([Concentration in Octanol] / [Concentration in Water]).[4]

Signaling Pathway Interactions

Polymethoxyflavones are known to exert their biological effects by modulating various intracellular signaling pathways. While specific studies on this compound are not abundant, research on other PMFs provides a framework for its potential mechanisms of action. For instance, other polymethoxyflavones have been shown to influence key cellular processes by interacting with pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[8] These pathways are crucial regulators of cell proliferation, differentiation, apoptosis, and inflammation.

The diagram below illustrates a generalized workflow for investigating the effect of a compound like this compound on a cellular signaling pathway.

Caption: Workflow for studying signaling pathway modulation.

Further research is necessary to elucidate the specific signaling cascades targeted by this compound and to understand the structure-activity relationships that govern its interactions with cellular components.

Conclusion

This compound, as a member of the promising class of polymethoxyflavones, warrants further investigation into its physicochemical and biological properties. The data on related isomers and the established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding of this compound. Future studies focusing on the experimental determination of its physicochemical parameters and a detailed exploration of its effects on key signaling pathways will be crucial in unlocking its full therapeutic potential.

References

- 1. This compound | C19H18O6 | CID 122876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental determination of octanol-water partition coefficients of quercetin and related flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

5,6,7,8-Tetramethoxyflavone CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetramethoxyflavone is a polymethoxylated flavone, a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and detailed structural information. It further delves into its synthesis, spectral characterization, and known biological effects, with a focus on its potential applications in cancer research. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound, a distinct member of the flavonoid family, is characterized by the presence of four methoxy groups on its A-ring. This substitution pattern significantly influences its physicochemical properties and biological activity.

CAS Number: 3162-43-4[1]

Chemical Structure:

The core structure of this compound consists of a C6-C3-C6 backbone, typical of flavonoids, with methoxy groups (-OCH3) attached at positions 5, 6, 7, and 8 of the A-ring. The phenyl B-ring is unsubstituted.

Figure 1. Chemical structure of this compound.

Molecular Formula: C₁₉H₁₈O₆[1]

IUPAC Name: 5,6,7,8-tetramethoxy-2-phenylchromen-4-one[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Molecular Weight | 342.34 g/mol | [1] |

| Exact Mass | 342.110338 g/mol | [1] |

| LogP (calculated) | 3.1 | [1] |

| Topological Polar Surface Area | 63.2 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis

The synthesis of this compound can be achieved through established methods for flavone synthesis. A common and effective approach involves the Baker-Venkataraman rearrangement followed by cyclization, or the oxidative cyclization of a corresponding chalcone.

General Synthetic Strategy via Oxidative Cyclization of a Chalcone

A plausible synthetic route involves the Claisen-Schmidt condensation of a suitably substituted acetophenone with benzaldehyde to form a chalcone, which is then subjected to oxidative cyclization to yield the flavone.

Experimental Protocol:

-

Step 1: Synthesis of 2'-Hydroxy-3',4',5',6'-tetramethoxychalcone.

-

To a solution of 2'-hydroxy-3',4',5',6'-tetramethoxyacetophenone in ethanol, add an equimolar amount of benzaldehyde.

-

Slowly add an aqueous solution of a strong base (e.g., potassium hydroxide) while stirring at room temperature.

-

Continue stirring for 24-48 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter, wash with water, and dry the crude chalcone. Purify by recrystallization or column chromatography.

-

-

Step 2: Oxidative Cyclization to this compound.

-

Dissolve the purified chalcone in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at a temperature ranging from 100 to 120 °C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Diagram 1. Synthetic workflow for this compound.

Spectral Data

Expected Spectral Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the four methoxy groups (around 3.8-4.1 ppm), aromatic protons of the B-ring (around 7.5-8.0 ppm), and a singlet for the H-3 proton of the flavone ring (around 6.5-7.0 ppm). |

| ¹³C NMR | Resonances for the four methoxy carbons (around 56-62 ppm), carbonyl carbon (C-4, around 175-180 ppm), and other aromatic carbons in their expected regions. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₉H₁₈O₆. Fragmentation patterns would likely show the loss of methyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (around 1630-1660 cm⁻¹), C-O-C stretching of the methoxy groups, and C=C stretching of the aromatic rings. |

Biological Activity and Potential Applications

Polymethoxyflavones (PMFs), including this compound, are predominantly found in citrus peels and have demonstrated a wide range of biological activities. These compounds are of particular interest for their potential in cancer therapy.

Anticancer Effects

Studies on various polymethoxyflavones have shown their ability to inhibit the growth of cancer cells. For instance, related compounds have been shown to induce apoptosis and cause cell cycle arrest in colon cancer cells. While specific studies on the 5,6,7,8-isomer are limited, the general trend for PMFs suggests potential antiproliferative activity.

Signaling Pathways

The anticancer effects of polymethoxyflavones are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, related PMFs are known to affect pathways involved in cell proliferation, apoptosis, and angiogenesis.

Diagram 2. Potential signaling pathways affected by this compound.

Conclusion

This compound is a promising natural product with potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in various disease models. The detailed information on its synthesis and spectral characteristics provided herein will facilitate such future investigations.

References

In Vitro Antioxidant Capacity of 5,6,7,8-Tetramethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 5,6,7,8-Tetramethoxyflavone and Polymethoxyflavones

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant and anti-inflammatory properties.[1] Polymethoxyflavones (PMFs) are a specific class of flavonoids characterized by the presence of multiple methoxy groups on the flavone backbone.[2] These compounds are predominantly found in the peels of citrus fruits.[3] The number and position of these methoxy groups significantly influence their biological activities.[4] this compound is a member of this class, featuring four methoxy groups on its A-ring. While many PMFs like nobiletin and tangeretin have been studied for their health benefits, including their antioxidant effects, specific data on this compound remains scarce.[4][5]

Quantitative Data on Antioxidant Capacity

A comprehensive search of scientific literature did not yield specific quantitative data on the in vitro antioxidant capacity of this compound from standard assays such as DPPH, ABTS, or FRAP. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: In Vitro Antioxidant Capacity of this compound (Template for Experimental Data)

| Assay | Metric | Result (e.g., µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) |

| DPPH Radical Scavenging Activity | IC₅₀ | Data to be determined | Insert Value |

| ABTS Radical Scavenging Activity | IC₅₀ | Data to be determined | Insert Value |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (e.g., µM Fe(II)/mg) | Data to be determined | Insert Value |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

-

Micropipettes

-

-

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., methanol).

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution should be approximately 1.0 at 517 nm.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control to different wells.

-

Add 180 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank well should contain the solvent without the test compound.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[6]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

-

Reagents and Equipment:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (absorbance at 734 nm)

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

-

Add 10 µL of various concentrations of the test compound or positive control to the wells of a 96-well plate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.[7]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

-

Reagents and Equipment:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Positive control (e.g., Ferrous sulfate, FeSO₄)

-

96-well microplate

-

Microplate reader (absorbance at 593 nm)

-

Water bath at 37°C

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add 10 µL of the test compound, standard (FeSO₄), or blank (solvent) to the wells of a 96-well plate.

-

Add 190 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using different concentrations of FeSO₄.

-

The FRAP value of the sample is determined from the standard curve and is expressed as µM of Fe(II) equivalents per mg or µg of the sample.[8]

-

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro antioxidant capacity of a test compound.

Caption: General workflow for in vitro antioxidant assays.

Nrf2 Signaling Pathway

Flavonoids are known to modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Caption: Nrf2 signaling pathway activation by flavonoids.

MAPK Signaling Pathway in Oxidative Stress

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that responds to oxidative stress.

Caption: Simplified MAPK signaling pathway in oxidative stress.

Conclusion

While direct experimental evidence for the in vitro antioxidant capacity of this compound is currently lacking, its structural similarity to other biologically active polymethoxyflavones suggests it may possess significant antioxidant properties. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to investigate this potential. Further studies are warranted to elucidate the specific antioxidant mechanisms and quantify the activity of this compound, which could pave the way for its development as a therapeutic agent in oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ojs.openagrar.de [ojs.openagrar.de]

The Anti-inflammatory Properties of 5,6,7,8-Tetramethoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetramethoxyflavone, a polymethoxyflavone (PMF) found in citrus peels, is emerging as a compound of interest for its potential anti-inflammatory activities. As a member of the flavonoid family, it shares a core structure known to interact with key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound and its close structural analogs. It details the molecular mechanisms, presents quantitative data from related compounds to establish a probable efficacy profile, and outlines the experimental protocols utilized in its investigation. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.

Polymethoxyflavones (PMFs) are a specific subclass of flavonoids characterized by the presence of multiple methoxy groups on their phenyl-benzopyranone backbone. These methoxy groups enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound is a member of this class, and while direct research on its anti-inflammatory properties is still developing, studies on structurally similar PMFs provide a strong basis for its potential efficacy.

This guide will delve into the known and inferred anti-inflammatory mechanisms of this compound, with a focus on its impact on key inflammatory mediators and signaling cascades.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of flavonoids, including this compound, are believed to be mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzyme activity.

Inhibition of Pro-inflammatory Mediators

This compound and related PMFs have been shown to suppress the production of critical inflammatory mediators:

-

Nitric Oxide (NO): In inflammatory states, the inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production, which can contribute to tissue damage. PMFs have demonstrated the ability to inhibit iNOS expression and subsequent NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation, pain, and fever, produced via the cyclooxygenase-2 (COX-2) pathway. Several PMFs effectively reduce PGE2 levels by downregulating the expression of COX-2.[1][2][3]

-

Pro-inflammatory Cytokines: The overproduction of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) is a hallmark of chronic inflammation. PMFs have been shown to decrease the expression and release of these cytokines in stimulated immune cells.[2][3]

Modulation of Key Signaling Pathways

The regulation of the aforementioned inflammatory mediators is largely controlled by upstream signaling pathways. The primary pathways implicated in the anti-inflammatory action of PMFs are:

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines.[2][3] In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B (IκB). Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound and its analogs are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation (phosphorylation) of these kinases is essential for the expression of many inflammatory genes. PMFs have been observed to suppress the phosphorylation of p38 and JNK, thus attenuating the downstream inflammatory cascade.

Quantitative Data on Anti-inflammatory Activity

While specific quantitative data for this compound is limited in the current literature, the inhibitory activities of its close structural analogs, nobiletin and tangeretin, in LPS-stimulated RAW 264.7 macrophages provide valuable benchmarks.

Table 1: Inhibitory Concentration (IC50) Values for Nobiletin and Tangeretin on NO and PGE2 Production

| Compound | Mediator | IC50 (µM) | Cell Line | Reference |

| Nobiletin | Nitric Oxide (NO) | ~50 | RAW 264.7 | [4] |

| Tangeretin | Nitric Oxide (NO) | Not explicitly stated, but significant inhibition observed | Microglia | [5] |

| 4'-Bromo-5,6,7-trimethoxyflavone | Nitric Oxide (NO) | 14.22 ± 1.25 | RAW 264.7 | [3][6] |

| Nobiletin | Prostaglandin E2 (PGE2) | >50 (35.8% inhibition at 50 µM) | RAW 264.7 | [4] |

| 4'-Bromo-5,6,7-trimethoxyflavone | Prostaglandin E2 (PGE2) | 10.98 ± 6.25 | RAW 264.7 | [3][6] |

Table 2: Effect of Nobiletin and Tangeretin on Pro-inflammatory Cytokine Production

| Compound | Cytokine | Inhibition | Concentration (µM) | Cell Line | Reference |

| Nobiletin | TNF-α | Significant | Not specified | J774A.1 | [1] |

| Nobiletin | IL-1β | Significant | Not specified | J774A.1 | [1] |

| Nobiletin | IL-6 | Significant | Not specified | J774A.1 | [1] |

| Tangeretin | TNF-α | Significant | Not specified | Microglia | [5] |

| Tangeretin | IL-1β | Significant | Not specified | Microglia | [5] |

| Tangeretin | IL-6 | Significant | Not specified | Microglia | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a further incubation period (typically 24 hours for mediator production).

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Following treatment with this compound and/or LPS, the culture medium is removed.

-

MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.[7][8]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

After the treatment period, 100 µL of the cell culture supernatant is collected from each well.

-

The supernatant is mixed with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.[9][10]

-

The absorbance is measured at 540 nm.

-

The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[9][11]

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Procedure (Sandwich ELISA):

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[12][13]

-

The plate is washed and blocked to prevent non-specific binding.

-

Culture supernatants and a series of cytokine standards are added to the wells and incubated.

-

After washing, a biotinylated detection antibody, also specific for the cytokine, is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

-

The cytokine concentration in the samples is calculated from the standard curve.[12][13]

-

Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as p65 (a subunit of NF-κB), IκBα, and the phosphorylated forms of MAPKs.

-

Procedure:

-